Cas no 74949-20-5 (Quinoline, 4-chloro-2,7-dimethyl-)

Quinoline, 4-chloro-2,7-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Quinoline, 4-chloro-2,7-dimethyl-
- 4-chloro-2,7-dimethylquinoline
- 74949-20-5
- AB52100
- AKOS006281888
- AS-60297
- ZCA94920
-
- MDL: MFCD09787731
- インチ: InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)6-8(2)13-11(9)5-7/h3-6H,1-2H3
- InChIKey: HFLSHUULSRGNCF-UHFFFAOYSA-N
- SMILES: CC1=CC=C2C(=CC(=NC2=C1)C)Cl
計算された属性
- 精确分子量: 191.0501770g/mol
- 同位素质量: 191.0501770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 12.9Ų
Quinoline, 4-chloro-2,7-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM223665-1g |
4-Chloro-2,7-dimethylquinoline |
74949-20-5 | 95% | 1g |
$592 | 2023-01-02 | |
Chemenu | CM223665-1g |
4-Chloro-2,7-dimethylquinoline |
74949-20-5 | 95% | 1g |
$559 | 2021-08-04 | |
Alichem | A189009320-1g |
4-Chloro-2,7-dimethylquinoline |
74949-20-5 | 95% | 1g |
$1047.60 | 2023-09-01 | |
A2B Chem LLC | AH56544-1mg |
4-Chloro-2,7-dimethylquinoline |
74949-20-5 | 1mg |
$73.00 | 2024-04-19 | ||
A2B Chem LLC | AH56544-3mg |
4-Chloro-2,7-dimethylquinoline |
74949-20-5 | 3mg |
$105.00 | 2024-04-19 | ||
Alichem | A189009320-250mg |
4-Chloro-2,7-dimethylquinoline |
74949-20-5 | 95% | 250mg |
$422.92 | 2023-09-01 | |
A2B Chem LLC | AH56544-2mg |
4-Chloro-2,7-dimethylquinoline |
74949-20-5 | 2mg |
$86.00 | 2024-04-19 | ||
A2B Chem LLC | AH56544-5mg |
4-Chloro-2,7-dimethylquinoline |
74949-20-5 | 5mg |
$118.00 | 2024-04-19 | ||
A2B Chem LLC | AH56544-10mg |
4-Chloro-2,7-dimethylquinoline |
74949-20-5 | 10mg |
$135.00 | 2024-04-19 | ||
eNovation Chemicals LLC | D766943-100mg |
4-chloro-2,7-dimethylquinoline |
74949-20-5 | 95% | 100mg |
$420 | 2023-05-17 |
Quinoline, 4-chloro-2,7-dimethyl- 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Quinoline, 4-chloro-2,7-dimethyl-に関する追加情報
Quinoline, 4-chloro-2,7-dimethyl- (CAS No. 74949-20-5): Properties, Applications, and Market Insights
Quinoline, 4-chloro-2,7-dimethyl- (CAS No. 74949-20-5) is a specialized chlorinated quinoline derivative that has garnered significant attention in the chemical and pharmaceutical industries. This compound belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of both chloro and methyl substituents at specific positions (4-chloro and 2,7-dimethyl) imparts unique chemical properties to this molecule, making it a valuable intermediate in synthetic chemistry.
The molecular formula of 4-chloro-2,7-dimethylquinoline is C11H10ClN, with a molecular weight of 191.66 g/mol. Its structural features include a quinoline backbone substituted with a chlorine atom at the 4-position and methyl groups at the 2- and 7-positions. These modifications enhance its reactivity and solubility, making it suitable for various synthetic transformations. Researchers often explore its potential as a building block for heterocyclic compounds, which are pivotal in drug discovery and development.
One of the most prominent applications of Quinoline, 4-chloro-2,7-dimethyl- is in the pharmaceutical sector. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The chloro and methyl groups in this compound can influence its binding affinity to biological targets, making it a candidate for further pharmacological studies. Recent trends in drug discovery emphasize the need for novel small-molecule therapeutics, and this compound fits well into such research paradigms.
In addition to pharmaceuticals, 4-chloro-2,7-dimethylquinoline finds use in the agrochemical industry. Its structural motifs are often incorporated into crop protection agents, where quinolines act as fungicides or insecticides. The growing demand for sustainable agriculture has spurred interest in developing eco-friendly agrochemicals, and this compound's versatility makes it a potential candidate for such applications. Researchers are also investigating its role in polymer chemistry, where it can serve as a monomer or additive to enhance material properties.
The market for Quinoline, 4-chloro-2,7-dimethyl- is influenced by several factors, including advancements in synthetic methodologies and increasing R&D investments in the life sciences sector. Companies specializing in fine chemicals and custom synthesis often list this compound in their catalogs, catering to academic and industrial researchers. Supply chain dynamics and regulatory frameworks also play a role in its availability, with manufacturers ensuring compliance with global safety standards.
From a synthetic perspective, the preparation of 4-chloro-2,7-dimethylquinoline typically involves the chlorination of pre-existing quinoline derivatives or the assembly of the quinoline ring system from simpler precursors. Modern techniques such as catalyzed cross-coupling reactions and green chemistry approaches are being explored to improve yield and reduce environmental impact. These innovations align with the broader industry shift toward sustainable and efficient chemical processes.
For researchers and procurement specialists, understanding the physicochemical properties of Quinoline, 4-chloro-2,7-dimethyl- is crucial. Key parameters include melting point, boiling point, solubility in common solvents, and stability under various conditions. Such data ensures proper handling and application in laboratory or industrial settings. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed to characterize and verify the purity of this compound.
In conclusion, Quinoline, 4-chloro-2,7-dimethyl- (CAS No. 74949-20-5) is a versatile chemical with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structure and reactivity profile make it a valuable asset for researchers exploring new applications. As the demand for specialized quinoline derivatives grows, this compound is poised to remain a key player in the fine chemicals market. Future developments in synthetic chemistry and drug discovery will likely further expand its utility and relevance.
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